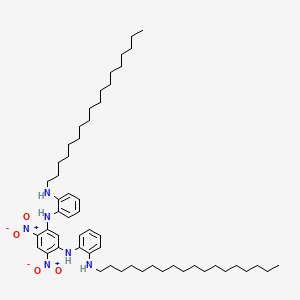![molecular formula C22H32INOS B14244113 1-[10-(Acetylsulfanyl)decyl]-4-methylquinolin-1-ium iodide CAS No. 448897-05-0](/img/structure/B14244113.png)
1-[10-(Acetylsulfanyl)decyl]-4-methylquinolin-1-ium iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[10-(Acetylsulfanyl)decyl]-4-methylquinolin-1-ium iodide is a quaternary ammonium compound with a unique structure that combines a quinoline ring with a long alkyl chain terminated by an acetylsulfanyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[10-(Acetylsulfanyl)decyl]-4-methylquinolin-1-ium iodide typically involves a multi-step process:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Attachment of the Alkyl Chain: The decyl chain can be introduced through a nucleophilic substitution reaction, where a decyl halide reacts with the quinoline derivative.
Introduction of the Acetylsulfanyl Group: The acetylsulfanyl group can be introduced by reacting the decyl-substituted quinoline with thioacetic acid under mild conditions.
Quaternization: The final step involves the quaternization of the nitrogen atom in the quinoline ring with methyl iodide to form the quaternary ammonium compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
1-[10-(Acetylsulfanyl)decyl]-4-methylquinolin-1-ium iodide can undergo various chemical reactions, including:
Oxidation: The acetylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.
Substitution: The iodide ion can be substituted with other nucleophiles, such as chloride or bromide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium chloride or sodium bromide in polar solvents can facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroquinoline derivatives.
Substitution: Quaternary ammonium salts with different halides.
科学的研究の応用
1-[10-(Acetylsulfanyl)decyl]-4-methylquinolin-1-ium iodide has several scientific research applications:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Investigated for its antimicrobial properties against various bacterial strains.
Medicine: Potential use as an antiseptic or disinfectant due to its quaternary ammonium structure.
Industry: Utilized in the formulation of surfactants and detergents.
作用機序
The mechanism of action of 1-[10-(Acetylsulfanyl)decyl]-4-methylquinolin-1-ium iodide involves its interaction with microbial cell membranes. The quaternary ammonium group disrupts the lipid bilayer, leading to cell lysis and death. This compound may also interact with specific enzymes or proteins within the cell, inhibiting their function and contributing to its antimicrobial effects.
類似化合物との比較
Similar Compounds
Dequalinium Chloride: Another quaternary ammonium compound with antimicrobial properties.
Benzalkonium Chloride: Widely used as a disinfectant and antiseptic.
Cetylpyridinium Chloride: Commonly used in mouthwashes and throat lozenges.
特性
CAS番号 |
448897-05-0 |
|---|---|
分子式 |
C22H32INOS |
分子量 |
485.5 g/mol |
IUPAC名 |
S-[10-(4-methylquinolin-1-ium-1-yl)decyl] ethanethioate;iodide |
InChI |
InChI=1S/C22H32NOS.HI/c1-19-15-17-23(22-14-10-9-13-21(19)22)16-11-7-5-3-4-6-8-12-18-25-20(2)24;/h9-10,13-15,17H,3-8,11-12,16,18H2,1-2H3;1H/q+1;/p-1 |
InChIキー |
OSEGHDMTQTZTJY-UHFFFAOYSA-M |
正規SMILES |
CC1=CC=[N+](C2=CC=CC=C12)CCCCCCCCCCSC(=O)C.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,2-Bis[3,5-bis(trifluoromethyl)phenyl]-1-oxaspiro[4.4]non-6-ene](/img/structure/B14244036.png)
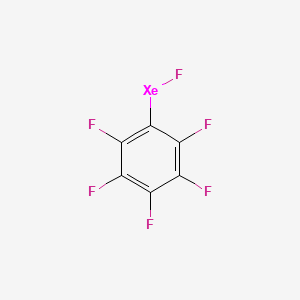
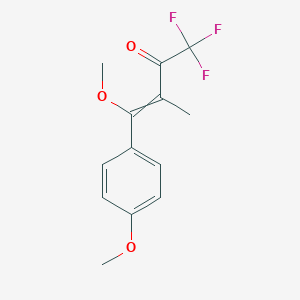
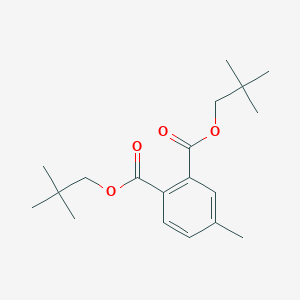
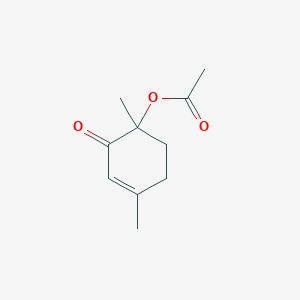
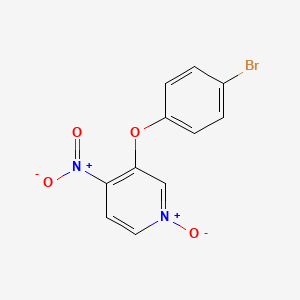
![[2-(Dipropylamino)-2-oxoethoxy]acetic acid](/img/structure/B14244062.png)
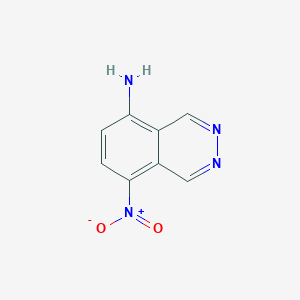
![4-[(4-Nitrophenyl)ethynyl]-N-pentylaniline](/img/structure/B14244097.png)
![1-Pentanol, 5-[[tris(1-methylethyl)silyl]oxy]-](/img/structure/B14244105.png)
![4-{[(Tricyclohexylstannyl)oxy]carbonyl}phenol](/img/structure/B14244118.png)

![2-[2-(4-Bromophenyl)ethenyl]-1,4-dimethoxybenzene](/img/structure/B14244132.png)
